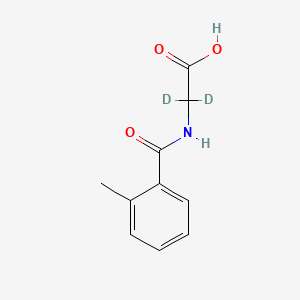

2-Methyl Hippuric Acid-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl Hippuric Acid-d2 chemical properties and structure

An In-Depth Technical Guide to 2-Methyl Hippuric Acid-d2: Properties, Structure, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 1185100-98-4), a deuterated analog of a primary metabolite of o-xylene.[1][2] Designed for researchers, analytical scientists, and professionals in drug development and occupational toxicology, this document details the compound's chemical properties, molecular structure, and critical applications. The core focus is on its indispensable role as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays. We will explore the underlying principles that make deuterated standards the gold standard for accuracy and precision in bioanalysis, provide a detailed experimental workflow for its use in biomonitoring, and explain the causality behind key methodological choices.

Introduction: The Significance of Deuterated Standards

This compound is a synthetic, stable isotope-labeled version of 2-Methyl Hippuric Acid, where two hydrogen atoms on the glycine moiety have been replaced with deuterium.[3][4][5] Its non-deuterated counterpart, 2-methylhippuric acid, is a well-established biomarker for assessing occupational or environmental exposure to o-xylene, a widely used industrial solvent.[6][7][8][9] After inhalation or dermal absorption, o-xylene is metabolized in the liver and subsequently conjugated with glycine to form 2-methylhippuric acid, which is then excreted in the urine.[6]

The introduction of deuterium atoms creates a compound that is chemically identical to the endogenous analyte but has a distinct, heavier molecular weight. This property is the cornerstone of its utility in the stable isotope dilution technique, primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] In analytical chemistry, an internal standard is a compound added to a sample in a known quantity to enable the quantification of another compound in that sample.[12] By co-eluting with the target analyte and exhibiting nearly identical behavior during sample preparation, chromatography, and ionization, this compound provides a robust reference point.[10][13][14] This effectively corrects for variability and potential errors that can occur during the analytical process, such as sample loss during extraction, matrix effects, and fluctuations in instrument response, thereby ensuring the highest possible accuracy and precision in quantitative analysis.[10][11][12][13]

Chemical Properties and Molecular Structure

The fundamental characteristics of this compound are crucial for its application. Its properties are nearly identical to the unlabeled analyte, with the key difference being its increased mass.

Key Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | N-(2-Methylbenzoyl)glycine-d2 | [3] |

| Synonyms | 2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid; o-Toluric Acid-d2 | [2][3][5] |

| CAS Number | 1185100-98-4 | [2][3][4] |

| Molecular Formula | C₁₀H₉D₂NO₃ | [1][2][3] |

| Molecular Weight | 195.21 g/mol | [1][2][3] |

| Unlabeled CAS No. | 42013-20-7 | [4][5] |

| Unlabeled MW | 193.20 g/mol | [6][15] |

| Isotopic Purity | Typically ≥98% | [11] |

| Physical Form | Solid / Powder | |

| Storage | 2-8°C Refrigerator | [2][16] |

Molecular Structure

This compound consists of a 2-methylbenzoyl group amide-linked to a glycine molecule. The defining feature is the substitution of two hydrogen atoms with deuterium on the alpha-carbon of the glycine backbone.

Caption: Molecular structure of this compound.

Core Application: Bioanalytical Quantification via LC-MS/MS

The primary application of this compound is as an internal standard for the precise quantification of its unlabeled analogue in biological matrices, most commonly urine.[3] This is a cornerstone of occupational health monitoring programs for individuals exposed to xylene.[6][9]

The Rationale for a Deuterated Standard

Using a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:[10][11]

-

Co-elution: The deuterated standard has virtually identical chromatographic properties to the unlabeled analyte, meaning they elute from the LC column at the same time. This is critical for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[13]

-

Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any loss of the analyte is mirrored by an identical proportional loss of the internal standard.[10]

-

Similar Ionization Efficiency: Both the analyte and the standard ionize with the same efficiency in the mass spectrometer source. Any fluctuation in instrument performance affects both compounds equally.

-

Mass Differentiation: Despite these similarities, the mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard independently.[12]

Experimental Protocol: Quantification of 2-Methyl Hippuric Acid in Urine

This protocol outlines a typical workflow for the analysis of 2-methylhippuric acid in urine samples using this compound as an internal standard.

Objective: To accurately determine the concentration of 2-methylhippuric acid in a urine sample.

Materials:

-

Urine sample, calibration standards, and quality control (QC) samples.

-

This compound (Internal Standard Working Solution, e.g., 1 µg/mL in methanol).

-

Methanol (HPLC grade).

-

Formic Acid (LC-MS grade).

-

Water (LC-MS grade).

-

Centrifuge, vortex mixer, sample vials.

-

HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).[19][20]

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Causality: This step removes proteins and many interfering substances from the urine matrix, concentrating the analyte for better sensitivity.

-

Pipette 100 µL of the urine sample (or standard/QC) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to every tube (except blanks). Vortex briefly.

-

Acidify the sample by adding 20 µL of 6N HCl to improve the extraction efficiency of the acidic analytes into an organic solvent.[17][18]

-

Add 500 µL of ethyl acetate. Cap and vortex vigorously for 2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.[17][18]

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Causality: The LC system separates the analyte from other remaining components based on its chemical properties. The MS/MS system provides highly selective and sensitive detection by monitoring specific parent-to-daughter ion transitions.

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (typical for this class of compounds).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

-

Flow Rate: e.g., 0.4 mL/min.

-

Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analytes.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Illustrative):

-

2-Methyl Hippuric Acid: Q1: 192.1 m/z → Q3: 77.1 m/z (loss of glycine part)

-

This compound: Q1: 194.1 m/z → Q3: 77.1 m/z (same loss, parent ion is +2 Da)

-

-

-

-

Data Processing and Quantification:

-

Causality: The ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio corrects for any variability and ensures that the final calculated concentration is accurate.

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area) for all samples, standards, and QCs.

-

Generate a calibration curve by plotting the Peak Area Ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Determine the concentration of 2-methylhippuric acid in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

-

Workflow Visualization

Caption: Workflow for quantification of 2-Methyl Hippuric Acid.

Conclusion

This compound is a critical tool for analytical scientists, particularly in the fields of toxicology and occupational health. Its role as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and precise bioanalytical methods. By compensating for the inherent variabilities of sample preparation and instrumental analysis, it enables confident quantification of xylene exposure biomarkers.[10][13] The principles and methodologies described in this guide underscore the importance of choosing the correct internal standard and provide a framework for its successful implementation in high-performance quantitative assays.

References

-

Veeprho. (n.d.). This compound | CAS 1185100-98-4. Retrieved from [Link]

-

Ifeanyi, O. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Grokipedia. (2026). Methylhippuric acid. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Rupa Health. (n.d.). 2-Methylhippuric Acid. Retrieved from [Link]

-

Seedion. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylhippuric Acid. Retrieved from [Link]

-

Human Metabolome Database. (2009). Showing metabocard for 2-Methylhippuric acid (HMDB0011723). Retrieved from [Link]

-

Wikipedia. (n.d.). Methylhippuric acid. Retrieved from [Link]

-

Liira, J., Riihimäki, V., & Engström, K. (1991). Metabolic interaction and disposition of methyl ethyl ketone and m-xylene in rats at single and repeated inhalation exposures. Xenobiotica, 21(1), 53-63. Retrieved from [Link]

-

Lavon, O., & Bentur, Y. (n.d.). Acute Inhaled Xylene Poisoning Confirmed by Methylhippuric Acid Urine Test. Journal of Clinical Toxicology. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

CDC. (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. Retrieved from [Link]

-

El-Sayed, E. N. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

CDC. (1994). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. Retrieved from [Link]

-

Yang, Z., et al. (2018). Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry. Practical Preventive Medicine, 25(12), 1422-1423. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 8. Human Metabolome Database: Showing metabocard for 2-Methylhippuric acid (HMDB0011723) [hmdb.ca]

- 9. longdom.org [longdom.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. texilajournal.com [texilajournal.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound - 稳定性同位素 - 西典实验 [seedior.com]

- 17. cdc.gov [cdc.gov]

- 18. mdcampbell.com [mdcampbell.com]

- 19. ijrpc.com [ijrpc.com]

- 20. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

A Technical Guide to the Synthesis and Isotopic Purity of 2-Methyl Hippuric Acid-d2

Introduction: The Imperative for High-Purity Isotopic Standards

In the realms of drug metabolism and pharmacokinetic (DMPK) studies, as well as clinical and environmental toxicology, the precise quantification of endogenous and xenobiotic compounds is paramount. 2-Methylhippuric acid is a key biomarker for exposure to o-xylene, a prevalent industrial solvent.[1][2][3][4] Accurate measurement of this metabolite in biological matrices such as urine is crucial for assessing occupational and environmental exposure levels.[1][2]

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry-based bioanalysis.[5][6] By incorporating stable isotopes like deuterium (²H or D), an internal standard can be created that is chemically identical to the analyte of interest but mass-shifted. This allows for the correction of variability in sample preparation and instrument response, leading to enhanced accuracy and precision.[5][7][8] This guide provides a comprehensive technical overview of the synthesis and isotopic purity validation of 2-Methyl Hippuric Acid-d2, a critical internal standard for o-xylene exposure monitoring.

Strategic Synthesis of this compound

The synthesis of this compound is most efficiently achieved by coupling a deuterated glycine moiety with 2-methylbenzoyl chloride. The deuterium labels are strategically placed on the α-carbon of the glycine backbone, a position that is not susceptible to back-exchange under typical physiological or analytical conditions.[9] The chosen synthetic route is a modification of the classic Schotten-Baumann reaction, a robust method for the acylation of amines.[10][11][12][13][14]

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Glycine-d2 | C₂H₃D₂NO₂ | 77.08 | 1.0 g | 0.013 |

| 2-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 2.4 g (2.0 mL) | 0.0156 |

| Sodium Hydroxide | NaOH | 40.00 | 1.3 g in 13 mL H₂O | 0.0325 |

| Concentrated HCl | HCl | 36.46 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure:

-

Preparation of Glycine-d2 Solution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of Glycine-d2 in 13 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine-d2 solution, add 2.0 mL of 2-methylbenzoyl chloride in approximately five equal portions. After each addition, stopper the flask and shake vigorously for 1-2 minutes until the smell of the acid chloride has dissipated.

-

Precipitation: After the final addition and reaction, transfer the solution to a beaker containing a small amount of ice. Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the solution is acidic to litmus paper (pH ~2-3). A white crystalline precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[10] Wash the crystals with two small portions of cold deionized water to remove any residual salts.

-

Purification: Transfer the crude product to a beaker and recrystallize from a minimal amount of boiling water. If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtering. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C to a constant weight.

Validation of Isotopic Purity

The isotopic purity of the synthesized this compound must be rigorously determined to ensure its suitability as an internal standard. This is a multi-faceted process that involves confirming the molecular structure and quantifying the extent of deuterium incorporation. The primary analytical techniques for this validation are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16][17]

Analytical Workflow: Isotopic Purity Determination

Caption: Analytical workflow for isotopic purity validation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the distribution of isotopologues in a sample.[17][18][19] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired d2 species versus the d0, d1, and other species can be quantified.

Protocol:

-

Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a resolution of at least 60,000 FWHM.

-

Data Acquisition: Infuse the sample directly or via UPLC and acquire full scan mass spectra in positive or negative ion mode. The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ will be observed.

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled 2-Methyl Hippuric Acid (d0).

-

Identify and integrate the ion currents for the d1 and d2 isotopologues.

-

Calculate the isotopic purity using the following formula: % Isotopic Purity (d2) = [Intensity(d2) / (Intensity(d0) + Intensity(d1) + Intensity(d2))] x 100

-

Expected Results:

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed m/z | Relative Abundance |

| d0 (C₁₀H₁₂NO₃) | 194.0761 | ~194.076 | Low |

| d1 (C₁₀H₁₁DNO₃) | 195.0824 | ~195.082 | Low |

| d2 (C₁₀H₁₀D₂NO₃) | 196.0886 | ~196.089 | High (>98%) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an orthogonal technique to MS for confirming isotopic incorporation at the correct position and quantifying the enrichment level.[16][20][21]

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The signal corresponding to the α-protons of the glycine moiety (expected around 3.8-4.0 ppm) should be significantly diminished or absent.

-

The percentage of deuterium incorporation can be estimated by comparing the integration of the residual α-proton signal to a non-deuterated, stable signal in the molecule (e.g., the aromatic protons).

-

-

²H NMR (Deuterium NMR) Analysis:

-

Acquire a ²H NMR spectrum.[21]

-

A strong signal should be observed at the chemical shift corresponding to the α-position of the glycine moiety.

-

This confirms that the deuterium has been incorporated at the desired location.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The signal for the α-carbon of the glycine moiety will exhibit a characteristic triplet splitting pattern due to coupling with the two deuterium atoms, confirming the d2 labeling. The chemical shift will also be slightly upfield compared to the unlabeled compound due to the isotope effect.[22]

-

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction using glycine-d2 is a reliable and efficient method for producing a high-purity stable isotope-labeled internal standard. Rigorous analytical validation using a combination of HRMS and multinuclear NMR spectroscopy is essential to confirm the structural integrity and to accurately quantify the isotopic purity of the final product. A well-characterized internal standard with high isotopic enrichment is fundamental to the development of robust and reliable bioanalytical methods for monitoring human exposure to o-xylene.

References

-

2-Methylhippuric Acid. (n.d.). Rupa Health. Retrieved from [Link]

-

Perka, T., Bąchor, R., & Cebrat, M. (2015). Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis. Journal of Peptide Science, 21(11), 833–839. Retrieved from [Link]

-

Xie, L., Zhao, Y., Sheng, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Retrieved from [Link]

-

Ramanathan, R., Jemal, M., & Xia, Y. Q. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 6(15), 5899-5906. Retrieved from [Link]

-

Li, W., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry, 91(15), 10206-10213. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Darwish, T. A., et al. (2016). Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. Analytica Chimica Acta, 932, 55-61. Retrieved from [Link]

-

Darwish, T. A., et al. (2016). Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts. Analytica Chimica Acta. Retrieved from [Link]

-

Perka, T., Bąchor, R., & Cebrat, M. (2015). Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis. Journal of Peptide Science. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

-

2-Methylhippuric acid (HMDB0011723). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Glycine. (n.d.). Wikipedia. Retrieved from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(4), 629-637. Retrieved from [Link]

-

Schotten-Baumann Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Rondel, C., et al. (2018). Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride. Google Patents.

-

Methylhippuric acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Puzzarini, C., & Barone, V. (2020). Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations. Molecules, 25(21), 5028. Retrieved from [Link]

-

2-Methylhippuric Acid (C10H11NO3). (n.d.). PubChem. Retrieved from [Link]

-

How Is Glycine Synthesized?. (2023). Chemistry For Everyone. Retrieved from [Link]

-

Szabó, L., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529. Retrieved from [Link]

-

Zhang, G., et al. (2015). Schotten-Baumann reaction to produce cocoyl glycine. ResearchGate. Retrieved from [Link]

-

Curley, R. W., Jr, et al. (1994). Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling. Journal of Biomolecular NMR, 4(3), 335–340. Retrieved from [Link]

-

Guan, S., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Journal of the American Society for Mass Spectrometry, 32(8), 2055–2064. Retrieved from [Link]

-

Glycine biosynthesis. (2017). YouTube. Retrieved from [Link]

Sources

- 1. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylhippuric acid (HMDB0011723) [hmdb.ca]

- 3. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 4. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis: A Technical Guide to 2-Methyl Hippuric Acid-d2 for Advanced Research

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical reagent like 2-Methyl Hippuric Acid-d2 is more than a mere formality; it is the cornerstone of data integrity and experimental reproducibility. This guide provides an in-depth technical exploration of the CoA for this compound, moving beyond a simple checklist to a nuanced understanding of the scientific principles and analytical rigor that underpin each reported value. As a deuterated internal standard, the quality and characterization of this molecule are paramount for its effective use in demanding applications such as therapeutic drug monitoring, pharmacokinetic studies, and metabolomics research.[1]

The Foundational Role of this compound in Quantitative Analysis

This compound is the deuterium-labeled analogue of 2-Methyl Hippuric Acid, a primary metabolite of o-xylene.[2][3] In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), its utility as an internal standard is indispensable. The core principle of using a deuterated internal standard lies in its chemical near-identity to the analyte of interest, 2-Methyl Hippuric Acid. This similarity ensures that it experiences the same variations during sample preparation, chromatography, and ionization as the analyte.[4] However, its increased mass due to the presence of deuterium allows for its distinct detection by the mass spectrometer. This elegant approach, known as isotope dilution mass spectrometry, enables precise and accurate quantification by correcting for matrix effects, sample loss during extraction, and instrumental drift.

The following diagram illustrates the logical workflow of employing a deuterated internal standard in a typical quantitative analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Anatomy of a Certificate of Analysis for this compound

A CoA for a high-purity standard like this compound is a comprehensive document that provides a wealth of information about its identity, purity, and quality. The following table summarizes the key sections typically found on such a CoA, along with the significance of each parameter.

| Parameter | Typical Specification | Analytical Technique(s) | Significance for the Researcher |

| Identity and Structure | Conforms to structure | ¹H NMR, Mass Spectrometry | Confirms that the material is indeed this compound and not an isomer or related compound. |

| Chemical Purity | >99% | HPLC | Ensures that the analytical signal is not compromised by the presence of chemical impurities that could co-elute with the analyte or internal standard. |

| Isotopic Enrichment | ≥98% Deuterium | Mass Spectrometry, NMR | Guarantees a minimal contribution of the unlabeled analogue in the internal standard, which is crucial for accurate quantification, especially at low analyte concentrations. |

| Molecular Formula | C₁₀H₉D₂NO₃ | Elemental Analysis, MS | Provides the exact elemental composition of the molecule, accounting for the deuterium atoms. |

| Molecular Weight | ~195.21 g/mol | Mass Spectrometry | Verifies the mass of the deuterated compound, which is essential for setting up the mass spectrometer for its detection. |

| Appearance | White to off-white solid | Visual Inspection | A basic but important quality control check for any gross contamination or degradation. |

| Solubility | Provided for various solvents | Experimental | Practical information for preparing stock solutions and working standards. |

Deep Dive into the Analytical Methodologies

The trustworthiness of a CoA is directly proportional to the rigor of the analytical methods used for characterization. For a deuterated standard, a multi-technique approach is essential to provide a complete picture of its quality.

¹H NMR Spectroscopy: Confirming Structure and Deuteration Site

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the case of this compound, ¹H NMR is used to confirm the overall structure and, critically, to verify the position of the deuterium labels.

The IUPAC name for this compound is N-(2-Methylbenzoyl)glycine-d2, indicating that the two deuterium atoms are on the glycine moiety.[1] The ¹H NMR spectrum of the non-deuterated 2-Methyl Hippuric Acid would show a characteristic signal for the two protons on the α-carbon of the glycine unit. In the spectrum of this compound, this signal should be absent or significantly diminished, providing direct evidence of successful deuteration at the intended position.

Interpreting the ¹H NMR Spectrum:

The ¹H NMR spectrum of the non-deuterated 2-Methyl Hippuric Acid in a suitable solvent would exhibit the following key signals:

-

A singlet for the methyl group protons (~2.4 ppm).

-

A doublet for the methylene protons of the glycine moiety (~4.0 ppm).

-

A series of multiplets for the aromatic protons on the benzene ring (~7.2-7.5 ppm).

-

A broad singlet for the amide proton (~8.5-9.0 ppm).

-

A broad singlet for the carboxylic acid proton (>10 ppm).

For this compound, the key difference will be the absence of the signal around 4.0 ppm corresponding to the glycine methylene protons. The integration of the remaining signals should be consistent with the expected number of protons.

The following diagram illustrates the expected difference in the ¹H NMR spectra.

Caption: Comparison of expected ¹H NMR signals for deuterated and non-deuterated 2-Methyl Hippuric Acid.

Mass Spectrometry: Verifying Molecular Weight and Isotopic Purity

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. It provides two critical pieces of information for the CoA of this compound: the confirmation of its molecular weight and the determination of its isotopic enrichment.

Molecular Weight Confirmation:

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high precision, allowing for the confirmation of its elemental composition. The expected monoisotopic mass of this compound (C₁₀H₉D₂NO₃) is approximately 195.086 Da, which is 2 Da higher than its non-deuterated counterpart (193.074 Da).

Isotopic Enrichment Analysis:

The isotopic enrichment is a measure of the percentage of the deuterated species relative to the total amount of the compound. A high isotopic enrichment (typically ≥98%) is crucial to minimize the contribution of the unlabeled form in the internal standard, which could lead to an overestimation of the analyte concentration.[4][5] MS can determine the isotopic enrichment by measuring the relative intensities of the ion signals corresponding to the deuterated and non-deuterated forms of the molecule.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions. This provides further structural confirmation and can help to pinpoint the location of the deuterium labels. For N-benzoyl glycine derivatives like 2-Methyl Hippuric Acid, characteristic fragmentation patterns include the loss of the carboxylic acid group and the formation of a stable benzoyl cation.[6]

A key fragmentation pathway for 2-Methyl Hippuric Acid involves the formation of the 2-methylbenzoyl cation (m/z 119) and the subsequent loss of carbon monoxide to form the tolyl cation (m/z 91). The glycine-d2 moiety would also produce characteristic fragments. The fragmentation pattern of the deuterated compound will be shifted by 2 mass units for fragments containing the glycine-d2 portion, providing unambiguous confirmation of the labeling site.

The following diagram illustrates a plausible fragmentation pathway for this compound.

Caption: Predicted negative ion mode MS/MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC): Assessing Chemical Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of pharmaceutical and analytical standards.[7] For this compound, HPLC is used to separate the main compound from any process-related impurities or degradation products. A high chemical purity (typically >99%) is essential to ensure that the measured response is solely from the internal standard and not from any co-eluting impurities.[4]

Experimental Protocol for HPLC Purity Analysis:

A typical HPLC method for the purity assessment of this compound would involve the following steps:

-

Column: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like hippuric acid derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

-

Detection: UV detection at a wavelength where the aromatic ring of the molecule absorbs strongly (e.g., 230 nm or 254 nm) is a standard approach.

-

Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system.

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and the areas of any impurity peaks. The chemical purity is then calculated as the percentage of the main peak area relative to the total peak area.

The Broader Context: Quality Systems and Regulatory Compliance

The issuance of a CoA is not an isolated event but rather the culmination of a robust quality management system. Reputable suppliers of analytical standards operate under internationally recognized quality standards such as ISO 9001, ISO/IEC 17025, and ISO 17034. These standards ensure that the manufacturing, testing, and certification processes are well-documented, controlled, and validated.

For researchers in regulated environments, such as those conducting studies for submission to agencies like the FDA or EMA, the traceability and documentation associated with the internal standard are of utmost importance. A comprehensive CoA from an accredited source provides the necessary evidence of the quality and suitability of the standard for its intended use.

Conclusion: The CoA as a Pact of Scientific Integrity

References

-

PubChem. 2-Methylhippuric Acid. National Center for Biotechnology Information. [Link]

-

Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

-

A Guide to Using Analytical Standards. (n.d.). Croma-solutions. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

PureSynth. (2025, December 8). Choosing the Right Analytical Standards: Purity, Stability & Certification. [Link]

-

Ryze Chemie. (2025, March 10). Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. [Link]

-

Gasparova, M., et al. (n.d.). 1 H NMR spectrum of hippuric acid in DMSO-d6 recorded at 60 MHz with proton assigment according to the structure (8 scans / 16mins). ResearchGate. [Link]

-

World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

-

Wikipedia. (n.d.). Chemical purity. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

Kumar, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(35), 4335-4343. [Link]

-

LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Veeprho. (n.d.). This compound | CAS 1185100-98-4. [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

-

Rupa Health. (n.d.). 2-Methylhippuric Acid. [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 1185100-98-4. [Link]

Sources

physical and chemical characteristics of 2-Methyl Hippuric Acid-d2

An In-Depth Technical Guide to 2-Methyl Hippuric Acid-d2: Properties, Analysis, and Applications

Introduction

Overview and Significance of 2-Methyl Hippuric Acid

2-Methylhippuric acid (2-MHA), an acyl glycine, is a critical biomarker in both clinical diagnostics and toxicology.[1][2] It is the primary urinary metabolite of o-xylene, a volatile organic compound widely used in industrial solvents, paints, and gasoline.[1][3][4] Consequently, the quantification of 2-MHA in urine is a reliable method for monitoring occupational or environmental exposure to o-xylene, which is associated with health risks such as neurotoxicity and respiratory irritation.[1][5] Beyond its role in toxicology, 2-MHA is also an endogenous metabolite that can be detected after the consumption of whole grains and may be implicated in certain inborn errors of metabolism related to fatty acid oxidation.[1][2]

The Role of Stable Isotope Labeling

In modern analytical science, particularly in quantitative mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision. SIL compounds are chemically identical to the analyte of interest (the "endogenous" or "unlabeled" compound) but have a higher mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound is the deuterium-labeled analogue of 2-MHA.[6]

Rationale for Deuteration at the α-Carbon

The strategic placement of two deuterium atoms on the alpha-carbon of the glycine moiety ([2H]C([2H])(NC(=O)c1ccccc1C)C(=O)O) is a deliberate choice rooted in chemical principles. This position is not readily exchangeable under typical physiological or analytical conditions, ensuring the isotopic label's stability. Furthermore, deuteration is known to potentially alter the metabolic profile of a molecule due to the kinetic isotope effect (KIE).[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow metabolic processes that involve the cleavage of this bond. While this is a key consideration in drug development to create more stable drugs, for an internal standard, the primary benefit is providing a distinct mass shift without significantly altering the compound's chemical behavior during sample extraction and chromatographic separation.[8][9] This ensures it co-elutes with the unlabeled analyte and experiences similar matrix effects, making it the ideal internal standard for isotope dilution mass spectrometry.[6]

Chemical and Physical Properties

Compound Identification

The precise identification of a reference standard is paramount for experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid |

| Synonyms | N-(2-Methylbenzoyl)glycine-d2, 2-(2-Methylbenzamido)acetic acid-d2[6] |

| CAS Number | 1216588-60-1, 1185100-98-4[6][10] |

| Unlabeled CAS | 42013-20-7[3][11] |

| Molecular Formula | C₁₀H₉D₂NO₃[12] |

| SMILES | [2H]C([2H])(NC(=O)c1ccccc1C)C(=O)O |

| InChI | InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 |

Structural Information

The chemical structure of this compound consists of a 2-methylbenzoyl group amide-linked to a glycine core, with two deuterium atoms replacing the hydrogens on the alpha-carbon of the glycine.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the deuterated compound are expected to be nearly identical to its unlabeled counterpart.

| Property | Value | Source |

| Molecular Weight | 195.21 g/mol | [12] |

| Exact Mass | 195.086 Da | |

| Physical Form | Solid, powder | |

| Melting Point | 161-164 °C (for unlabeled form) | |

| Purity | ≥95% | [12] |

| Solubility | >29 µg/mL (for unlabeled form at pH 7.4) | [3] |

Core Applications in Research and Development

The Gold Standard: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS) or chromatography.[6] By spiking a known amount of the deuterated standard into a sample (e.g., urine, plasma) at the beginning of the workflow, any variability or loss of the analyte during sample preparation, extraction, and injection is corrected for. Because the IS is chemically identical to the analyte, it behaves the same way throughout the process. The mass spectrometer, however, can distinguish between the analyte and the IS based on their mass difference. The ratio of the analyte's signal to the IS's signal is used to calculate the analyte's precise concentration, yielding highly accurate and reliable data.[6][8]

Application in Toxicology and Occupational Health

Monitoring o-xylene exposure in industrial settings is crucial for worker safety.[5] Regulatory bodies and research labs rely on methods like the NIOSH 8301 protocol, which details the analysis of methyl hippuric acids in urine.[5][13] The use of this compound as an internal standard in modern LC-MS/MS adaptations of these methods significantly enhances the reliability of exposure assessments, allowing for precise correlation between urinary metabolite levels and the extent of xylene exposure.[14]

Utility in Pharmacokinetic (PK) and Metabolite Identification Studies

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is essential. Deuterated standards are invaluable tools in these studies.[7] While 2-MHA is a metabolite itself, the principles apply broadly. For instance, if a drug candidate were metabolized to 2-MHA, the d2-labeled standard would be essential for accurately tracking its formation and clearance over time in pharmacokinetic studies.[6]

Analytical Methodologies

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical technique that relies on altering the isotopic composition of the analyte in a sample. A known quantity of an isotopically enriched standard (this compound) is added to the sample containing the native analyte (unlabeled 2-MHA). After equilibration and sample processing, the ratio of the two isotopes is measured by a mass spectrometer. Since the amount of added standard is known, the amount of the native analyte can be calculated with high precision, canceling out most sources of experimental error.

Detailed Protocol: Quantification of 2-MHA in Urine using LC-MS/MS

This protocol describes a robust method for quantifying 2-MHA in urine, a common matrix for exposure monitoring. The choice of a reversed-phase C18 column is based on the moderately polar nature of hippuric acids, while the acidic mobile phase (containing formic acid) is chosen to protonate the carboxyl group, which improves retention and promotes efficient positive-ion electrospray ionization (ESI).[14]

1. Reagents and Materials

-

This compound (Internal Standard)

-

2-Methyl Hippuric Acid (Native Analyte Standard for calibration curve)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Urine samples (human, control and study)

2. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: To remove salts, proteins, and other interferences from the urine matrix that can suppress the MS signal or damage the LC column.

-

Thaw urine samples and centrifuge at 4000 rpm for 10 minutes to pellet particulates.

-

Take 100 µL of the supernatant and place it in a clean microcentrifuge tube.

-

Add 10 µL of a 1 µg/mL solution of this compound (Internal Standard). Vortex briefly.

-

Add 500 µL of 0.1% formic acid in water to acidify the sample.

-

Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the entire sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with ESI source

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (example):

-

2-MHA (Analyte): Q1: 194.1 -> Q3: 77.1 (quantifier), 105.1 (qualifier)

-

2-MHA-d2 (IS): Q1: 196.1 -> Q3: 77.1 (quantifier), 105.1 (qualifier)

-

Note: Specific transitions must be optimized for the instrument used.

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Analytical workflow for quantifying 2-MHA using a deuterated internal standard.

Handling and Stability

5.1 Storage Recommendations this compound is typically supplied as a solid and should be stored in a cool, dry place. For long-term stability, storage at +4°C is recommended, protected from light and moisture.

5.2 Solution Stability Stock solutions prepared in a suitable organic solvent like methanol or acetonitrile are generally stable for several weeks to months when stored at -20°C. It is best practice to prepare fresh working solutions for each analytical run to ensure accuracy. The stability of the analyte in the biological matrix (e.g., urine) should also be validated, with samples typically frozen at -80°C for long-term storage.

Conclusion

This compound is an indispensable tool for researchers, toxicologists, and drug development scientists. Its physical and chemical properties are nearly identical to its native counterpart, making it an ideal internal standard for correcting analytical variability. The strategic placement of deuterium atoms provides a stable isotopic label essential for high-precision quantitative analysis by isotope dilution mass spectrometry. Its application is critical for the accurate monitoring of o-xylene exposure and supports advanced research in metabolomics and pharmacokinetics, ultimately contributing to improved safety standards and a deeper understanding of biological processes.

References

-

2-Methylhippuric Acid. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Veeprho. [Link]

-

2-Methylhippuric Acid. Rupa Health. [Link]

-

HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. Centers for Disease Control and Prevention (CDC). [Link]

-

HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301 (Issue 2). NIOSH Manual of Analytical Methods. [Link]

-

Metabocard for 2-Methylhippuric acid (HMDB0011723). Human Metabolome Database. [Link]

-

This compound. Pharmaffiliates. [Link]

-

2-METHYLHIPPURIC ACID. gsrs.ncats.nih.gov. [Link]

-

Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry. Practical Preventive Medicine. [Link]

-

Methylhippuric acid. Wikipedia. [Link]

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]

-

Metabocard for Hippuric acid (HMDB0000714). Human Metabolome Database. [Link]

-

Hippuric Acid as a Significant Regulator of Supersaturation in Calcium Oxalate Lithiasis: The Physiological Evidence. National Institutes of Health (NIH). [Link]

-

Applications of Deuterium in medicinal chemistry. Biojiva. [Link]

Sources

- 1. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylhippuric acid (HMDB0011723) [hmdb.ca]

- 3. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylhippuric acid - Wikipedia [en.wikipedia.org]

- 5. cdc.gov [cdc.gov]

- 6. veeprho.com [veeprho.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biojiva.com [biojiva.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. scbt.com [scbt.com]

- 13. mdcampbell.com [mdcampbell.com]

- 14. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

The Sentinel Metabolite: A Technical Guide to 2-Methyl Hippuric Acid-d2 in o-Xylene Biomonitoring

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Methyl Hippuric Acid (2-MHA), the principal urinary metabolite of o-xylene, and the critical role of its deuterated analog, 2-Methyl Hippuric Acid-d2 (2-MHA-d2), in the precise quantification of xylene exposure. We will delve into the metabolic fate of o-xylene, the scientific rationale for utilizing stable isotope-labeled internal standards, and present detailed, field-proven methodologies for the analysis of 2-MHA in urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary for robust and reliable biomonitoring of o-xylene exposure.

Introduction: The Need for Precise Xylene Exposure Assessment

Xylene, a volatile aromatic hydrocarbon, exists as three isomers: ortho (o), meta (m), and para (p). It is a ubiquitous solvent in numerous industrial processes, including the manufacturing of plastics, paints, and petrochemicals.[1] Occupational and environmental exposure to xylene is a significant public health concern, with acute exposure linked to neurotoxicity and irritation of dermal and respiratory tissues. Chronic exposure poses further health risks, necessitating accurate and reliable methods for monitoring the extent of xylene uptake in exposed individuals.

Biological monitoring, or biomonitoring, offers a more integrated assessment of exposure compared to ambient air monitoring, as it accounts for all routes of absorption (inhalation, dermal, ingestion) and reflects the actual internal dose.[2][3] The urinary concentration of xylene metabolites serves as a key biomarker for this purpose.[4][5] Specifically, the measurement of 2-Methyl Hippuric Acid (2-MHA) in urine is a well-established indicator of exposure to o-xylene.[1][6]

The Metabolic Journey: From o-Xylene to 2-Methyl Hippuric Acid

Upon entering the body, o-xylene undergoes a series of metabolic transformations primarily in the liver. The major metabolic pathway is initiated by the oxidation of one of the methyl groups, a reaction predominantly catalyzed by the Cytochrome P450 enzyme system, particularly CYP2E1.[7][8] This enzymatic oxidation converts o-xylene into o-toluic acid (2-methylbenzoic acid).[1][9]

In the subsequent and final step of this primary metabolic route, the o-toluic acid is conjugated with the amino acid glycine. This conjugation reaction, mediated by the enzyme glycine N-acyltransferase, results in the formation of 2-Methyl Hippuric Acid (2-MHA).[10] 2-MHA is a water-soluble and stable compound that is efficiently excreted from the body in the urine.[1][11] The presence and concentration of 2-MHA in urine are directly correlated with recent exposure to o-xylene, making it an excellent biomarker for assessing occupational and environmental exposure.

Caption: Metabolic pathway of o-xylene to 2-Methyl Hippuric Acid.

The Gold Standard for Quantification: The Role of this compound

For accurate and precise quantification of endogenous or xenobiotic compounds in complex biological matrices like urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. However, the accuracy of LC-MS/MS measurements can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.

To counteract these sources of variability, a stable isotope-labeled internal standard (SIL-IS) is employed. A SIL-IS is a form of the target analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). For the analysis of 2-MHA, this compound (2-MHA-d2) serves as an ideal internal standard.

The Causality Behind Using a Deuterated Internal Standard:

The fundamental principle is that a deuterated standard is chemically and physically almost identical to the non-labeled analyte. Therefore, it behaves in a nearly identical manner during every step of the analytical process:

-

Sample Preparation: Any loss of the analyte (2-MHA) during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the internal standard (2-MHA-d2).

-

Chromatography: The deuterated standard co-elutes with the analyte, meaning they exit the liquid chromatography column at the same time. This is crucial because it ensures that both compounds experience the same matrix effects at the point of ionization.

-

Mass Spectrometry: In the mass spectrometer's ion source, both the analyte and the internal standard are subject to the same degree of ion suppression or enhancement from co-eluting matrix components.

By adding a known and constant amount of 2-MHA-d2 to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant even if the absolute signal intensities fluctuate due to the aforementioned variabilities. This ratiometric measurement allows for the highly accurate and precise determination of the analyte's concentration.

Caption: Analytical workflow for urinary 2-MHA using a deuterated internal standard.

Experimental Protocols

The following protocols are presented as a robust and validated starting point for the quantification of 2-MHA in urine. Method validation is essential to ensure that the assay is fit for its intended purpose.[10]

Reagents and Materials

-

2-Methyl Hippuric Acid (≥98% purity)

-

This compound (≥95% purity, deuterated at non-exchangeable positions)

-

Hydrochloric Acid (6N)

-

Sodium Chloride

-

Ethyl Acetate (HPLC grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Urine samples (collected from exposed and non-exposed individuals)

Commercial Suppliers for this compound:

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from the NIOSH Manual of Analytical Methods 8301.

-

Aliquoting: In a 15-mL glass tube, pipette 1.0 mL of the urine sample (calibrator, QC, or unknown).

-

Internal Standard Spiking: Add a precise volume of the 2-MHA-d2 working solution to each tube to achieve a final concentration that is within the range of expected analyte concentrations.

-

Acidification: Add 80 µL of 6 N HCl to each tube and vortex to mix. This step is crucial as it protonates the carboxylic acid group of 2-MHA, making it less water-soluble and more amenable to extraction into an organic solvent.

-

Salting-Out: Add approximately 0.3 grams of sodium chloride to saturate the aqueous solution. This increases the ionic strength of the aqueous phase, further driving the analyte into the organic phase.

-

Extraction: Add 4.0 mL of ethyl acetate to each tube. Cap and mix by rotation for at least 2 minutes.

-

Phase Separation: Centrifuge the tubes at 1000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

-

Solvent Transfer: Carefully transfer a 2.0 mL aliquot of the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 30-40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following parameters provide a guideline for method development. Optimization will be required based on the specific instrumentation used.

| Parameter | Exemplary Condition | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm) | Offers good retention and separation for moderately polar compounds like 2-MHA. |

| Column Temperature | 40 - 60°C | Improves peak shape and reduces viscosity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes protonation for positive ion mode or provides protons for negative ion mode, and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |

| Gradient Elution | Start at low %B (e.g., 15%), ramp to high %B (e.g., 95%) to elute analyte, then re-equilibrate. | Provides optimal separation of the analyte from matrix interferences. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is suitable for polar molecules. The carboxylic acid group on 2-MHA readily deprotonates, making negative ion mode highly sensitive. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity by monitoring a specific precursor-to-product ion transition. |

Table 1: Exemplary LC-MS/MS Parameters

Multiple Reaction Monitoring (MRM) Transitions:

The selection of MRM transitions is critical for the specificity of the assay. The precursor ion (Q1) is the deprotonated molecule [M-H]⁻, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation (CID).

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| 2-Methyl Hippuric Acid (2-MHA) | 192.1 | 148.1 | Optimized empirically (typically 10-20 V) |

| 192.1 | 91.1 (Qualifier) | Optimized empirically (typically 15-25 V) | |

| d7-o-MHA (ISTD Example) | 199.1 | 155.1 | Optimized empirically (typically 10-20 V) |

Table 2: Proposed MRM Transitions for 2-MHA and a Deuterated Internal Standard. Note: The transition for d7-o-MHA (199 > 155) is based on published data for a similar deuterated standard and serves as a strong starting point for method development. The transitions for 2-MHA are based on its known fragmentation pattern. The exact m/z values and collision energies must be optimized for the specific instrument used.

Method Validation and Quality Control

A self-validating system is one where the integrity of each result is continuously monitored. The use of 2-MHA-d2 is the cornerstone of this system. However, a comprehensive method validation according to regulatory guidelines (e.g., FDA, EMA) is required to ensure the reliability of the data. Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and internal standard.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentrations over several days.

-

Calibration Curve: Assessing the linearity, range, and the lower limit of quantification (LLOQ).

-

Matrix Effect: Evaluating the ion suppression or enhancement caused by the urine matrix from different sources.

-

Stability: Assessing the stability of the analyte in urine under various storage and processing conditions.

Conclusion

The quantification of urinary 2-Methyl Hippuric Acid is a robust and specific method for biomonitoring occupational and environmental exposure to o-xylene. The analytical keystone for achieving the highest level of accuracy and precision in this measurement is the proper use of a stable isotope-labeled internal standard, such as this compound. By co-eluting and experiencing identical physical and chemical challenges as the native analyte, 2-MHA-d2 effectively normalizes for variations in sample preparation, matrix effects, and instrument performance. The detailed LC-MS/MS protocol provided in this guide serves as a comprehensive framework for researchers and scientists to develop and validate reliable methods for assessing o-xylene exposure, thereby contributing to the protection of public and occupational health.

References

- Gagné, S. (2013). Achieving greater selectivity for the analysis of o-, m-, p-methylhippuric acids in workers.

- NIOSH. (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

- NIOSH. (n.d.). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301.

-

Rupa Health. (n.d.). 2-Methylhippuric Acid. Retrieved from [Link]

-

Human Metabolome Database. (2009). Showing metabocard for 2-Methylhippuric acid (HMDB0011723). Retrieved from [Link]

- Mohammed, N. H., et al. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry, 5(1), 10-16.

-

Veeprho. (n.d.). This compound | CAS 1185100-98-4. Retrieved from [Link]

- YANG, Z., LI, L., SUN, B., et al. (2018). Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry. Practical Preventive Medicine, 25(12), 1422-1423.

-

Grokipedia. (2026). Methylhippuric acid. Retrieved from [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

-

Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

- Sollenberg, J., & Baldesten, A. (1985). Determination of methylhippuric acid in human urine by high-performance liquid chromatography and by isotachophoresis.

- Buchet, J. P., & Lauwerys, R. R. (1973). Measurement by gas chromatography of urinary hippuric acid and methylhippuric acid as indices of toluene and xylene exposure. Occupational and Environmental Medicine, 30(2), 125-128.

- Haubl, G., et al. (2006). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Agricultural and Food Chemistry, 54(12), 4145-4151.

- Ogata, M., et al. (1989). [Improved high performance liquid chromatography determination of hippuric acid and methylhippuric acid isomers in urine]. Sangyo Igaku, 31(2), 118-119.

-

Rupa Health. (n.d.). 2-Methylhippuric Acid. Retrieved from [Link]

- Tardif, R., et al. (1991). Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. Journal of Analytical Toxicology, 15(6), 317-320.

- MDPI. (2021). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins, 13(10), 711.

- Niaz, K., et al. (2015). A schematic figure illustrating xylene metabolism, mechanism of toxicity and toxic health effects on biological systems. EXCLI Journal, 14, 560-568.

-

Cortex Biochem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Methylhippuric acid on Newcrom R1 HPLC column. Retrieved from [Link]

- Kandyala, R., et al. (2010). A review of environmental and occupational exposure to xylene and its health concerns. EXCLI Journal, 9, 25-45.

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Retrieved from [Link]

-

CDC. (n.d.). Exposure Assessment Methods - Research Needs and Priorities. Retrieved from [Link]

- Lavon, O., & Bentur, Y. (2015). Acute Inhaled Xylene Poisoning Confirmed by Methylhippuric Acid Urine Test. Journal of Clinical Toxicology, 5(2), 1-3.

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 4. scbt.com [scbt.com]

- 5. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

- 6. Measurement of urinary hippuric and m-methylhippuric acids by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. benchchem.com [benchchem.com]

- 9. nrcgrapes.in [nrcgrapes.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Compass for Quantitative Analysis: A Technical Guide to Deuterium-Labeled Internal Standards

For researchers, scientists, and drug development professionals vested in the precision of quantitative analysis, the internal standard is the unwavering point of reference in a complex analytical landscape. Among the choices for internal standards, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterium-labeled internal standard (D-IS), is often hailed as the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] This guide provides an in-depth exploration of the core principles, practical applications, and critical considerations surrounding the use of deuterium-labeled internal standards. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and robustness of your bioanalytical methods.

The Fundamental Principle: Mitigating Analytical Variability

Quantitative bioanalysis is fraught with potential for variability. Inconsistencies can arise from sample preparation, injection volume, instrument response, and the notorious "matrix effect," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte.[2][3] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls, to correct for these variations.[2][4] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences the same variations during the analytical process.[5][6]

Deuterium-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[7] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical nature ensures they behave similarly during extraction, chromatography, and ionization.[8][9] The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for analytical variability.[6][10]

Caption: Workflow demonstrating how a deuterium-labeled internal standard corrects for variability.

The Merits and Demerits: A Balanced Perspective

While deuterium-labeled internal standards are a powerful tool, a comprehensive understanding of their advantages and potential pitfalls is crucial for their effective implementation.

The Advantages

The primary advantage of using a deuterium-labeled internal standard is its ability to closely mimic the analyte's behavior, leading to improved accuracy and precision in quantitative analysis.[5][11] By co-eluting with the analyte, the D-IS experiences similar matrix effects, thereby providing effective compensation. This is particularly critical in complex biological matrices where unpredictable ion suppression or enhancement can significantly impact results.[12]

The Caveats and Considerations

Despite their strengths, deuterium-labeled internal standards are not without their limitations. A key consideration is the chromatographic isotope effect , where the deuterated compound may exhibit a slightly different retention time than the unlabeled analyte.[13] In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic and may elute earlier.[13][14] This can lead to differential matrix effects if the elution profiles of the analyte and internal standard are not perfectly aligned.[12]

Stability of the deuterium label is another critical factor. Deuterium atoms can sometimes be lost through exchange with protons from the solvent or matrix, particularly if they are located at exchangeable sites like on heteroatoms (e.g., -OH, -NH).[15][16] This can lead to an artificially high concentration of the analyte being reported. Careful selection of the labeling position is paramount to ensure the stability of the internal standard throughout the analytical process.[15][16]